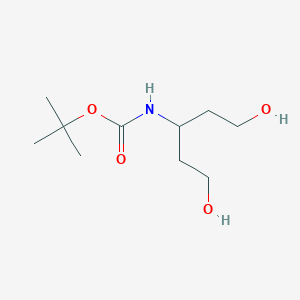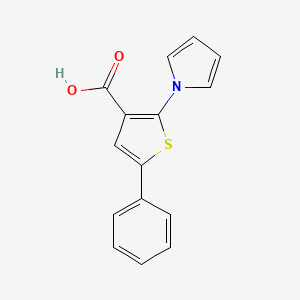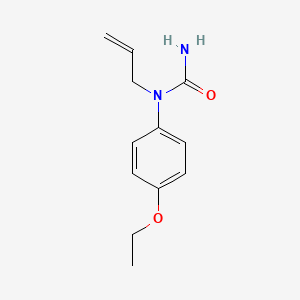
N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an ethoxyphenyl group and a prop-2-en-1-yl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea typically involves the reaction of 4-ethoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-(4-hydroxyphenyl)-N-prop-2-en-1-ylurea.
Reduction: Formation of reduced derivatives such as N-(4-ethoxyphenyl)-N-prop-2-en-1-ylamine.
Substitution: Formation of substituted derivatives such as N-(4-chlorophenyl)-N-prop-2-en-1-ylurea.
科学的研究の応用
N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections. It is also studied for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and intermediates for the manufacture of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea can be compared with other similar compounds such as:
Phenacetin: Both compounds contain an ethoxyphenyl group, but phenacetin has an acetamide moiety instead of a urea moiety. Phenacetin is known for its analgesic and antipyretic properties.
Paracetamol (Acetaminophen): Similar to phenacetin, paracetamol contains an acetamide moiety and is widely used as a pain reliever and fever reducer.
N-(4-Ethoxyphenyl)acetamide: This compound is structurally similar but lacks the prop-2-en-1-yl group. It is used as an intermediate in the synthesis of various pharmaceuticals.
特性
CAS番号 |
708236-77-5 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-1-prop-2-enylurea |
InChI |
InChI=1S/C12H16N2O2/c1-3-9-14(12(13)15)10-5-7-11(8-6-10)16-4-2/h3,5-8H,1,4,9H2,2H3,(H2,13,15) |
InChIキー |
QIPCZCVMCITVLQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N(CC=C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12516090.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
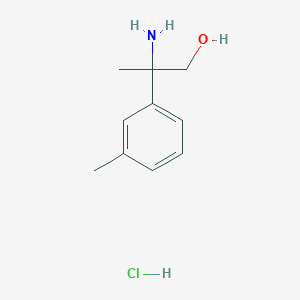

![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)
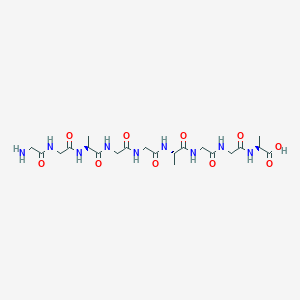
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

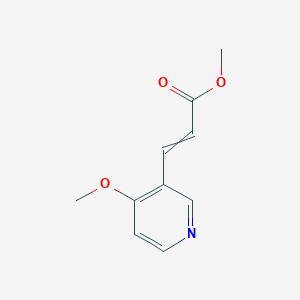
![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
